molecular formula C11H12N2O6 B2679742 5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477888-89-4

5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2679742
CAS No.: 477888-89-4
M. Wt: 268.225
InChI Key: LSSKGJMHFWUDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound with a complex structure It is characterized by the presence of a diazinane ring fused with a trione and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the Oxolan Ring: The oxolan ring can be synthesized through the cyclization of a suitable diacid or diester precursor under acidic conditions.

    Attachment of the Diazinane Ring: The diazinane ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Formation of the Trione Structure: The trione structure is formed through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the trione structure into a more reduced form, potentially altering its reactivity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the diazinane ring or the oxolan ring, introducing new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile precursor for drug development.

Industry

In industrial applications, the compound can be used in the production of advanced materials, such as polymers and resins. Its reactivity allows for the creation of materials with specific properties tailored to various applications.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: Similar in structure but may have different substituents or functional groups.

    1,3-Dimethyl-1,3-diazinane-2,4,6-trione: Lacks the oxolan ring, resulting in different reactivity and applications.

    2,5-Dioxooxolan-3-ylmethyl derivatives: Compounds with similar oxolan ring structures but different attached groups.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for chemical modifications and applications across various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-[(2,5-dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-12-8(15)6(9(16)13(2)11(12)18)3-5-4-7(14)19-10(5)17/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSKGJMHFWUDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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